molecular formula C12H10BrN B8167444 3-(3-Bromo-2-methyl-phenyl)-pyridine

3-(3-Bromo-2-methyl-phenyl)-pyridine

Cat. No.: B8167444
M. Wt: 248.12 g/mol
InChI Key: OVKDUCRXWIMYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-2-methyl-phenyl)-pyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-bromo-2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDUCRXWIMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Bromo-2-methylphenyl)boronic acid (3 g, 13.96 mmol) and 3-bromopyridine (2.69 ml, 27.92 mmol) in toluene (24 ml) were stirred under argon, then Na2CO3 (5.18 g, 48.86 mmol) and Pd(PPh3)4 (161 mg, 0.14 mmol) were added and the reaction was heated to 110° C. for 48 h. The solvent was evaporated and after addition of ethyl acetate the organic layer was filtered through Celite, then washed with water and dried with Na2SO4, evaporated to dryness and the product was obtained and used without further purification in step 22.2. Yield: 3.01 g, 87
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step Two
Quantity
161 mg
Type
catalyst
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.